Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate
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Overview
Description
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of ethyl, dimethyl, and carboxylate groups attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate typically involves the reaction of 5,6-dimethylbenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Lacks the ethyl carboxylate group, leading to different chemical and biological properties.
Ethyl Benzimidazole-2-carboxylate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 5,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-13-9-5-7(2)8(3)6-10(9)14-11/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
ZMCRVRULACPHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)C)C |
Origin of Product |
United States |
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